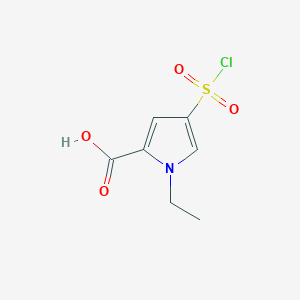

4-(chlorosulfonyl)-1-ethyl-1H-pyrrole-2-carboxylic acid

Description

Historical Context of Pyrrole Carboxylic Acid Derivatives in Heterocyclic Chemistry

The development of pyrrole carboxylic acid derivatives traces its origins to the foundational period of organic chemistry in the early nineteenth century. The introduction of organic chemistry in the 1800s marked the beginning of heterocyclic chemistry development, with significant milestones including the 1834 discovery of pyrrole itself through dry distillation of bones by Runge, who referred to it as "fiery oil". This early discovery established pyrrole as one of the fundamental heterocyclic compounds that would later serve as the basis for extensive derivative chemistry.

The historical progression of pyrrole carboxylic acid research demonstrates the evolution from simple isolation studies to sophisticated synthetic methodologies. Pyrrole-2-carboxylic acid was synthesized over a century ago, though its biological significance was not recognized until much later. The compound was first identified as a degradation product of sialic acids and subsequently as a derivative of D-hydroxyproline oxidation by mammalian D-amino acid oxidase. This relationship results from the lability of the direct oxidation product, Δ¹-pyrroline-4-hydroxy-2-carboxylic acid, which loses water spontaneously to form the pyrrole structure.

The development of synthetic methodologies for pyrrole carboxylic acids has progressed significantly since these early discoveries. Modern synthetic approaches have enabled the preparation of complex derivatives such as this compound through sophisticated multi-step procedures. These advances reflect the broader evolution of heterocyclic chemistry from a primarily descriptive science to a highly synthetic and mechanistically understood field.

The historical context also reveals the interconnection between pyrrole carboxylic acid derivatives and broader chemical developments. The discovery of indigo dye by Friedlander in 1906 marked a significant advancement in the field, demonstrating how heterocyclic chemistry could replace agricultural industries with synthetic chemistry techniques. Similarly, the 1936 work by Treibs explaining the biological origin of petroleum through synthesis of chlorophyll derivatives from crude oil highlighted the fundamental importance of pyrrole systems in natural products.

Structural Significance of Sulfonyl and Carboxyl Functional Groups in Pyrrole Systems

The structural significance of the sulfonyl and carboxyl functional groups in this compound extends far beyond simple additive effects, creating a synergistic system that dramatically alters the electronic and reactive properties of the pyrrole ring. The carboxylic acid group at position 2 functions as a strong electron-withdrawing group through both inductive and resonance effects. This electron withdrawal significantly reduces the electron density of the pyrrole ring, particularly at positions adjacent to the carboxyl group, fundamentally altering the compound's reactivity patterns compared to unsubstituted pyrrole.

The chlorosulfonyl functionality represents one of the most potent electron-withdrawing groups in organic chemistry, exerting its influence through powerful inductive effects due to the highly electronegative chlorine and oxygen atoms. The presence of this group at position 4 creates a strong deactivating influence on the pyrrole ring, making it significantly less nucleophilic than simple pyrrole derivatives. This deactivation is particularly pronounced because the chlorosulfonyl group can participate in resonance with the ring system, further depleting electron density.

The positioning of these functional groups creates distinct electronic environments within the molecule. The carboxylic acid at position 2 and the chlorosulfonyl group at position 4 work in concert to create a highly polarized system. This polarization affects not only the reactivity of the pyrrole ring itself but also the behavior of the individual functional groups. The electron-withdrawing nature of both substituents increases the acidity of the carboxylic acid function while simultaneously making the chlorosulfonyl group more electrophilic.

The following table summarizes the key structural and electronic parameters of this compound:

The electronic effects of the dual functional group system extend to the reactivity patterns exhibited by the compound. The presence of two strong electron-withdrawing groups makes the pyrrole ring significantly less reactive toward electrophilic aromatic substitution, which is the characteristic reaction mode of simple pyrrole systems. Instead, the compound becomes more amenable to nucleophilic attack, particularly at the chlorosulfonyl carbon, opening up entirely different synthetic pathways compared to conventional pyrrole chemistry.

The structural significance is further enhanced by the specific positioning of the ethyl group on the nitrogen atom. This substitution pattern prevents N-protonation, which would otherwise occur readily in simple pyrrole systems due to the basic nature of the nitrogen lone pair. The N-ethyl substitution also introduces steric effects that can influence the approach of reagents to nearby positions on the ring, creating additional selectivity in chemical reactions.

The three-dimensional structure of the molecule reveals additional complexity in the spatial arrangement of the functional groups. The carboxylic acid and chlorosulfonyl groups are positioned to minimize steric interactions while maximizing their electronic influence on the ring system. This arrangement creates a molecule with distinct reactive sites that can be selectively targeted in synthetic applications, making this compound a valuable intermediate in complex organic synthesis.

Properties

IUPAC Name |

4-chlorosulfonyl-1-ethylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S/c1-2-9-4-5(14(8,12)13)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCVITQSMUEWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205907 | |

| Record name | 4-(Chlorosulfonyl)-1-ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-53-1 | |

| Record name | 4-(Chlorosulfonyl)-1-ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chlorosulfonyl)-1-ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(Chlorosulfonyl)-1-ethyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound characterized by its unique structural features, which include a chlorosulfonyl group and a carboxylic acid moiety attached to a pyrrole ring. This compound has garnered attention in medicinal chemistry and agricultural applications due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

- Molecular Formula : C₇H₈ClNO₄S

- Molecular Weight : 237.66 g/mol

- Appearance : Powder, typically stored at low temperatures (~ -10 °C) for stability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been shown to interact with bacterial membranes, which contributes to their antibacterial effects. Studies have reported minimal inhibitory concentrations (MIC) against various strains of bacteria, indicating its potential as an antimicrobial agent:

| Bacterial Strain | MIC (mg/dL) |

|---|---|

| Pseudomonas aeruginosa | < 0.125 |

| Acinetobacter baumannii | 0.5 |

| Staphylococcus aureus | 1 |

These results suggest that the compound may be effective against drug-resistant bacterial strains, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that this compound may inhibit enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms. The chlorosulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with specific biomolecules, thereby altering their function. This reactivity is crucial for its antibacterial and anti-inflammatory effects.

Study on Antibacterial Efficacy

In a recent study focusing on the synthesis and evaluation of pyrrole derivatives, this compound was tested against several pathogenic bacteria. The study reported that this compound exhibited potent activity against both gram-positive and gram-negative bacteria, with an emphasis on its effectiveness against multi-drug resistant strains .

Structural Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the pyrrole ring significantly impact the biological activity of the compound. For instance, substituting different groups on the pyrrole ring altered the binding affinity and efficacy against specific bacterial targets. These findings underscore the importance of chemical structure in determining biological activity .

Scientific Research Applications

Pharmaceutical Development

4-(Chlorosulfonyl)-1-ethyl-1H-pyrrole-2-carboxylic acid has been investigated for its potential as a lead compound in drug development due to its structural features that allow for various modifications:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit promising antitumor properties. For instance, studies have shown that compounds derived from similar pyrrole structures can inhibit the growth of cancer cell lines such as A-549 and MDA-MB-468 .

Organic Synthesis

The compound serves as an important building block in organic synthesis:

- Synthesis of Bioactive Compounds : It is utilized in synthesizing bioactive molecules with potential therapeutic effects, including antibacterial and antifungal agents. Its reactive functional groups facilitate various coupling reactions and transformations .

Material Science

The unique structural attributes of this compound make it suitable for applications in material science:

- Conductive Polymers : Due to its ability to form stable intermediates, this compound can be used in synthesizing conductive polymers and materials for electronic applications .

Case Study 1: Antitumor Agent Development

A study focused on the synthesis of pyrrole derivatives demonstrated that modifications to the 4-position significantly enhanced antitumor activity against specific cancer cell lines. The research highlighted the importance of the chlorosulfonyl group in increasing biological activity through better enzyme interactions .

Case Study 2: Antimicrobial Activity Investigation

Research exploring the antimicrobial properties of related pyrrole compounds found that derivatives exhibited significant inhibition against various bacterial strains. This suggests that further exploration of this compound could yield novel antimicrobial agents .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and analogous pyrrole derivatives:

Key Observations :

- Ethyl vs.

- Carboxylic Acid vs. Ester at 2-Position : The carboxylic acid group (target compound) enhances hydrophilicity and acidity relative to esters, favoring aqueous-phase reactions .

- Chlorosulfonyl vs. Methanesulfonyl at 4-Position : Chlorosulfonyl (target compound) is more reactive than methanesulfonyl (), enabling nucleophilic substitution (e.g., with amines to form sulfonamides) .

- Fluorine Substitution : ’s 3-fluoro derivative introduces electronegativity, improving metabolic stability and binding affinity in drug design .

Physicochemical Properties

- Solubility: The carboxylic acid group in the target compound increases water solubility compared to ester derivatives (e.g., ). However, the chlorosulfonyl group may reduce solubility in nonpolar solvents.

- Reactivity : The chlorosulfonyl group (-SO2Cl) is highly electrophilic, making the target compound reactive toward amines and alcohols. In contrast, methanesulfonyl derivatives () exhibit lower reactivity but greater stability .

- Thermal Stability : Sulfonyl groups generally enhance thermal stability. Fluorinated derivatives () show superior stability under physiological conditions due to fluorine’s strong C-F bonds .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 4-(chlorosulfonyl)-1-ethyl-1H-pyrrole-2-carboxylic acid generally follows these key steps:

- Synthesis of the pyrrole core with ethyl substitution at nitrogen

- Introduction of the carboxylic acid group at the 2-position

- Selective chlorosulfonylation at the 4-position

Each step requires careful control of reaction conditions to ensure regioselectivity and to prevent side reactions, especially given the sensitivity of pyrrole rings to electrophilic substitution.

Preparation of 1-ethylpyrrole-2-carboxylic acid

The starting point is often the synthesis of 1-ethylpyrrole-2-carboxylic acid or its ester derivatives. A common approach involves:

- Alkylation of pyrrole at the nitrogen with ethyl groups under mild conditions.

- Introduction of the carboxylic acid group at the 2-position via esterification or direct carboxylation.

For example, ethyl pyrrole-2-carboxylate derivatives can be prepared through condensation and ring-closure reactions involving appropriate aldehydes and β-ketoesters under ammonia or ammonium hydroxide catalysis, as described in the synthesis of related pyrrole carboxylic acid esters.

The critical step is the introduction of the chlorosulfonyl (-SO2Cl) group at the 4-position of the pyrrole ring. This is typically achieved by electrophilic substitution using chlorosulfonyl reagents such as chlorosulfonyl chloride (ClSO2Cl) or chlorosulfonyl isocyanate (CSI).

- Chlorosulfonyl chloride is a classical reagent that reacts with activated aromatic systems. The reaction is performed under controlled temperature to avoid polysubstitution or ring degradation.

- Chlorosulfonyl isocyanate (CSI) has been shown to be a versatile reagent for introducing chlorosulfonyl groups onto pyrrole rings, as well as for subsequent transformations to nitrile derivatives.

The reaction conditions typically involve cooling the reaction mixture to low temperatures (0°C to room temperature) in aprotic solvents such as dichloromethane or acetonitrile to maintain selectivity.

Representative Synthetic Route Example

A practical synthetic route for preparing this compound can be outlined as follows:

Key Research Findings and Optimization Notes

- Solvent Choice: Aprotic solvents such as dichloromethane, acetonitrile, or dimethylformamide are preferred to maintain reaction control and solubility of intermediates.

- Temperature Control: Low temperatures (0–50°C) are critical during chlorosulfonylation to avoid overreaction or decomposition.

- Selectivity: Electrophilic chlorosulfonylation is regioselective for the 4-position due to electronic effects from the ethyl substitution and the carboxylic acid group at the 2-position.

- Purification: Crystallization from dichloromethane or flash chromatography is effective for isolating the pure product with yields around 60-70% for the chlorosulfonylation step.

- Scale-up Potential: The synthetic methods described have been demonstrated on gram scales with consistent yields, indicating feasibility for industrial or medicinal chemistry applications.

Comparative Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(chlorosulfonyl)-1-ethyl-1H-pyrrole-2-carboxylic acid, and what key intermediates should be prioritized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrole core. A common approach starts with 1-ethylpyrrole derivatives, where sulfonation is achieved using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Key intermediates include methyl 1-ethyl-1H-pyrrole-2-carboxylate (analogous to intermediates in ) and 4-amino derivatives, which can be sulfonated before hydrolysis to the carboxylic acid. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral discrepancies might arise?

- Methodological Answer :

- ¹H/¹³C NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and pyrrole ring protons (δ ~6.5–7.5 ppm) are diagnostic. The chlorosulfonyl group may cause deshielding of adjacent protons.

- IR : Strong absorption bands for S=O (1350–1200 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) are key.

- X-ray crystallography (e.g., as in ) resolves regiochemistry and confirms sulfonyl chloride positioning. Discrepancies in NMR integration or unexpected splitting may arise from rotamers or hydrogen bonding .

Q. How does the presence of the ethyl and chlorosulfonyl groups influence the compound’s solubility and crystallinity?

- Methodological Answer : The ethyl group enhances lipophilicity, reducing aqueous solubility, while the chlorosulfonyl group introduces polarity, enabling solubility in polar aprotic solvents (e.g., DMSO, DMF). Crystallinity is improved by salt formation (e.g., hydrochloride salts, as in ) or co-crystallization with amines. Solubility profiles should be empirically tested using phase diagrams .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of the chlorosulfonyl group during nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electrophilicity of the sulfonyl chloride moiety. Parameters like Fukui indices or electrostatic potential maps (derived from X-ray data, e.g., ) predict regioselectivity in reactions with amines or thiols. Molecular dynamics simulations further elucidate solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives of this compound?

- Methodological Answer : Discrepancies often stem from metabolic instability or poor bioavailability. Strategies include:

- Metabolite Profiling : LC-MS/MS to identify in vivo degradation products.

- Prodrug Design : Masking the carboxylic acid as an ester (e.g., methyl ester in ) to enhance membrane permeability.

- Comparative Assays : Parallel in vitro (cell-based) and ex vivo (tissue explant) models to bridge activity gaps .

Q. What role does the chlorosulfonyl group play in enzyme inhibition mechanisms, and how can this be experimentally validated?

- Methodological Answer : The sulfonyl chloride may act as a covalent inhibitor, forming stable adducts with catalytic residues (e.g., serine hydrolases). Validation methods include:

- Kinetic Studies : Time-dependent inhibition assays to assess irreversible binding.

- Mass Spectrometry : Detect enzyme-sulfonate adducts after tryptic digestion.

- Mutagenesis : Replace target residues (e.g., Ser → Ala) to confirm covalent interaction .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies must control for pH, temperature, and solvent. For example:

- Acidic Conditions : Hydrolysis of sulfonyl chloride to sulfonic acid may occur (monitored via ¹H NMR).

- Basic Conditions : Decarboxylation of the carboxylic acid is likely (tracked by TLC or HPLC). Contradictions arise from incomplete reaction monitoring; use quench-and-analyze protocols to capture intermediates .

Experimental Design Considerations

Q. What crystallization conditions are optimal for obtaining single crystals of this compound for X-ray analysis?

- Methodological Answer : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) at 4°C promotes nucleation. Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives, as in ) improves crystal quality. Diffraction data should be collected at low temperature (100 K) to minimize disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.